molecular formula C14H10FN B8514689 2-Fluorobiphenyl-4-acetonitrile

2-Fluorobiphenyl-4-acetonitrile

Cat. No.: B8514689
M. Wt: 211.23 g/mol
InChI Key: FSUMNZMCADOFGQ-UHFFFAOYSA-N
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Description

Biphenyl scaffolds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and capacity for π-π interactions. The fluorine substituent enhances electronegativity and metabolic stability, while the acetonitrile group serves as a versatile intermediate in organic synthesis, enabling further functionalization via hydrolysis, reduction, or cross-coupling reactions .

Properties

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)acetonitrile

InChI

InChI=1S/C14H10FN/c15-14-10-11(8-9-16)6-7-13(14)12-4-2-1-3-5-12/h1-7,10H,8H2

InChI Key

FSUMNZMCADOFGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Fluorobiphenyl-4-acetonitrile with structurally related fluorophenyl acetonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Features and Substituent Effects

Compound Name Substituents Key Structural Differences
This compound Biphenyl core, 2-F, 4-CH₂CN Biphenyl system enhances rigidity
2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile Benzyloxy (PhCH₂O-) at 2-position, F at 4-position Benzyloxy group introduces steric bulk and potential deprotection utility
2-Fluoro-4-methoxyphenylacetonitrile Methoxy (-OCH₃) at 4-position, F at 2-position Methoxy group improves solubility via electron donation
2-Amino-2-(4'-fluorophenyl)acetonitrile Amino (-NH₂) at 2-position, F at 4-position Amino group enables nucleophilic reactivity
2-(4-Bromo-2,6-difluorophenyl)acetonitrile Br at 4-position, F at 2,6-positions Bromine facilitates cross-coupling reactions

Physicochemical Properties

Property This compound (Hypothetical) 2-Fluoro-4-methoxyphenylacetonitrile 2-Amino-2-(4'-fluorophenyl)acetonitrile
Molecular Formula C₁₃H₉FN₂ (estimated) C₉H₈FNO C₈H₇FN₂
Molecular Weight ~226.23 g/mol 165.17 g/mol 150.16 g/mol
Purity N/A 97% 97% (Amino variant)
Solubility Low (nonpolar biphenyl core) Moderate (polar methoxy group) High (polar amino group)

Q & A

Basic: What are the common synthetic routes for preparing 2-Fluorobiphenyl-4-acetonitrile, and how can reaction conditions be optimized for yield improvement?

Answer:
The synthesis typically involves:

  • Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 2-fluorophenylboronic acid) are coupled with 4-bromobenzonitrile derivatives under palladium catalysis. Optimize ligand choice (e.g., SPhos) and solvent (toluene/ethanol) to enhance regioselectivity .
  • Nitrile Functionalization : Direct cyanation of biphenyl intermediates via nucleophilic substitution (e.g., using KCN/CuCN) at the 4-position. Temperature control (80–120°C) and anhydrous conditions minimize side reactions .
    Yield Optimization : Use microwave-assisted synthesis for faster reaction kinetics or employ flow chemistry for precise temperature/pH control .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

Answer:

  • Structural Confirmation :
    • X-ray Crystallography : Resolves fluorine positioning and biphenyl torsion angles (e.g., C–F bond length ~1.34 Å) .
    • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments (δ −110 to −120 ppm for aromatic F), while 13C^{13}\text{C} NMR confirms nitrile carbon resonance (δ ~115 ppm) .
  • Purity Assessment :
    • HPLC-MS : Quantifies impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational chemistry (e.g., DFT) predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Fluorine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the nitrile-bearing ring .
  • Transition-State Analysis : Simulate Pd-catalyzed coupling steps to evaluate steric effects from the fluorophenyl group. Solvent polarity (ε) and ligand steric parameters (%Vbur_{\text{bur}}) are critical variables .
    Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: What methodological strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

  • Data Triangulation : Cross-validate enzyme inhibition assays (e.g., IC50_{50}) across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate results from heterogeneous studies, adjusting for variables like solvent (DMSO vs. PBS) or assay temperature .
    Case Study : Conflicting cytotoxicity reports may arise from differential metabolite formation in hepatic vs. renal microsomes. Use LC-MS/MS to track metabolic pathways .

Advanced: What are the challenges in optimizing this compound for material science applications, such as organic semiconductors?

Answer:

  • Crystallinity Control : Fluorine’s electronegativity disrupts π-π stacking, reducing charge mobility. Mitigate by co-crystallizing with electron-rich aromatics (e.g., anthracene derivatives) .
  • Stability Testing : Accelerated aging under UV light (λ = 365 nm) quantifies nitrile hydrolysis to amides. Use TGA-DSC to assess thermal degradation thresholds (>250°C) .

Key Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC13_{13}H8_{8}FN
Melting Point85–87°C (lit.)
LogP (Partition Coeff.)2.8 ± 0.3 (Predicted)
UV-Vis λmax_{\text{max}}270 nm (in acetonitrile)

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